2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine 2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 868967-98-0
VCID: VC6463683
InChI: InChI=1S/C17H11ClFN5S/c18-12-4-3-5-13(19)11(12)10-25-16-8-7-15-21-22-17(24(15)23-16)14-6-1-2-9-20-14/h1-9H,10H2
SMILES: C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=C(C=CC=C4Cl)F
Molecular Formula: C17H11ClFN5S
Molecular Weight: 371.82

2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

CAS No.: 868967-98-0

Cat. No.: VC6463683

Molecular Formula: C17H11ClFN5S

Molecular Weight: 371.82

* For research use only. Not for human or veterinary use.

2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine - 868967-98-0

CAS No. 868967-98-0
Molecular Formula C17H11ClFN5S
Molecular Weight 371.82
IUPAC Name 6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C17H11ClFN5S/c18-12-4-3-5-13(19)11(12)10-25-16-8-7-15-21-22-17(24(15)23-16)14-6-1-2-9-20-14/h1-9H,10H2
Standard InChI Key BCVABUXAUUEWPV-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=C(C=CC=C4Cl)F

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₇H₁₁ClFN₅S, with a molecular weight of 371.82 g/mol. Its IUPAC name, 6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-2-yl- triazolo[4,3-b]pyridazine, reflects the integration of three heterocyclic systems:

  • A triazolo[4,3-b]pyridazine backbone.

  • A 2-pyridyl group at position 3.

  • A 2-chloro-6-fluorobenzylsulfanyl moiety at position 6.

The SMILES string (C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=C(C=CC=C4Cl)F) and InChIKey (BCVABUXAUUEWPV-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic properties.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.868967-98-0
Molecular FormulaC₁₇H₁₁ClFN₅S
Molecular Weight371.82 g/mol
IUPAC Name6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-2-yl- triazolo[4,3-b]pyridazine
SMILESC1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=C(C=CC=C4Cl)F
PubChem CID7190538

Crystallographic and Spectroscopic Data

While X-ray crystallographic data for this specific compound are unavailable, related triazolo[4,3-b]pyridazines exhibit planar fused-ring systems with bond lengths and angles consistent with aromatic heterocycles . The ³¹P NMR chemical shifts of analogous phosphonylated derivatives range from δ 18–23 ppm, suggesting moderate electron-withdrawing effects from the triazole ring . For this compound, the absence of phosphorus limits direct comparisons, but ¹H NMR would likely reveal distinct aromatic protons and methylene signals (δ ~3.5–4.2 ppm) coupled to sulfur.

Synthesis and Structural Elaboration

Synthetic Pathways

The synthesis of 2-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}- triazolo[4,3-b]pyridazin-3-yl)pyridine involves multi-step strategies common to triazolopyridazine derivatives :

  • Core Formation: Cyclocondensation of hydrazinylpyridines with electrophilic reagents to construct the triazolo[4,3-b]pyridazine scaffold. For example, 2-hydrazinylpyridines may react with α,β-unsaturated carbonyl compounds or halides to form the triazole ring via nucleophilic addition-cyclization sequences .

  • Functionalization:

    • Sulfanyl Incorporation: Thioether linkage at position 6 via nucleophilic substitution between a chloropyridazine intermediate and 2-chloro-6-fluorobenzylthiol.

    • Pyridyl Substitution: Suzuki-Miyaura coupling or direct cyclization with pre-functionalized pyridine precursors to install the 2-pyridyl group at position 3.

Table 2: Representative Synthetic Steps for Analogous Compounds

StepReagents/ConditionsYieldReference
Triazole cyclizationHydrazine, K₂CO₃, RT to 60°C75–90%
Sulfanyl introductionBenzylthiol, DMF, 80°C65%
Pyridyl couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O82%
CompoundTargetIC₅₀/EC₅₀Reference
3-(4-Fluorophenyl) derivativeStaphylococcus aureus2.1 µM
6-Methoxy analogGABA-A receptor0.8 µM
Phosphonylated derivativeCDK4120 nM

Structure-Activity Relationships (SAR)

Critical SAR features for triazolopyridazines include:

  • Position 3 Substituents: Bulky aryl groups (e.g., pyridyl) enhance target affinity and metabolic stability.

  • Position 6 Modifications: Electrophilic groups (e.g., sulfanyl) improve membrane penetration and covalent binding potential.

  • Halogen Effects: Chloro and fluoro atoms at ortho positions increase lipophilicity and π-stacking interactions .

Applications and Future Directions

Therapeutic Prospects

The compound’s structural features align with leads in oncology, infectious diseases, and CNS disorders:

  • Anticancer Agents: Potential kinase inhibition via ATP-binding site competition.

  • Antibacterials: Targeting Gram-positive pathogens through gyrase inhibition.

  • Neurotherapeutics: Modulation of ionotropic receptors for seizure control.

Industrial and Material Science Applications

Beyond pharmacology, triazolopyridazines serve as ligands in catalysis and electron-transport materials in OLEDs . The sulfanyl group in this compound could anchor metal nanoparticles or facilitate charge transfer in optoelectronic devices.

Research Gaps and Opportunities

  • ADMET Profiling: No data exist on solubility, permeability, or cytochrome P450 interactions.

  • Target Deconvolution: High-throughput screening and proteomic studies are needed to identify molecular targets.

  • Synthetic Scalability: Optimizing yields for gram-scale production remains unexplored.

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